5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid
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Overview
Description
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid is a synthetic organic compound known for its vibrant color and diverse applications in various scientific fields. This compound belongs to the class of azo dyes, which are characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in industries such as textiles, cosmetics, and pharmaceuticals due to their stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the diazotization of a primary aromatic amine using nitrous acid, which is generated in situ from sodium nitrite and a strong acid like hydrochloric acid or sulfuric acid . The resulting diazonium salt is then coupled with a suitable coupling component, such as 2,4-dioxopentane, under controlled conditions to form the azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve efficient coupling. The final product is purified through crystallization or chromatography to obtain a high-purity azo dye suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid undergoes several types of chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens, sulfonic acids, and nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential antimicrobial and antitumor properties.
Mechanism of Action
The mechanism of action of 5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid involves its interaction with biological molecules through its azo group. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid
- Amino-(formylphenyl) diazenyl-hydroxyl naphthalene-sulfonic acid derivatives
Uniqueness
5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable diazonium salts and undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
851192-17-1 |
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Molecular Formula |
C15H14N2O5S |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
5-(2,4-dioxopentan-3-yldiazenyl)naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C15H14N2O5S/c1-9(18)15(10(2)19)17-16-13-7-3-6-12-11(13)5-4-8-14(12)23(20,21)22/h3-8,15H,1-2H3,(H,20,21,22) |
InChI Key |
DTIWKELCEMMMES-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=CC2=C1C=CC=C2S(=O)(=O)O |
Origin of Product |
United States |
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